N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and isoindolo[2,1-a]quinazoline derivatives. The synthetic route may involve:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the Isoindoloquinazoline Core: This step may involve cyclization reactions using appropriate precursors.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the isoindoloquinazoline core using amide bond formation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound for drug development, particularly in targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with benzodioxole and isoindoloquinazoline cores. Examples include:
- N-(1,3-benzodioxol-5-ylmethyl)-3-(isoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide
Uniqueness
The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide lies in its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C26H21N3O5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
InChI |
InChI=1S/C26H21N3O5/c30-23(27-14-16-9-10-21-22(13-16)34-15-33-21)11-12-28-24-17-5-1-2-6-18(17)26(32)29(24)20-8-4-3-7-19(20)25(28)31/h1-10,13,24H,11-12,14-15H2,(H,27,30) |
InChI Key |
YCGBGQNKOWTUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
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